N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide
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Overview
Description
N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes a methoxyphenoxy group, an ethylsulfamoyl group, and an acetamide group. This compound is of interest due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with sulfonyl chloride to produce 2-(2-methoxyphenoxy)ethylsulfonyl chloride. Finally, this compound is reacted with 4-aminophenylacetamide under appropriate conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxyphenoxy)ethylsulfamoyl derivatives.
Reduction: Formation of 2-(2-methoxyphenoxy)ethylsulfide derivatives.
Substitution: Formation of various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with sulfhydryl groups in proteins, affecting their function and leading to antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide
- N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
- N-(2-(2-Methoxyphenoxy)ethyl)acetamide
Uniqueness
N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its methoxyphenoxy group provides potential for oxidative reactions, while the ethylsulfamoyl group offers opportunities for sulfonyl-related chemistry. The acetamide group allows for various substitution reactions, making this compound versatile in both chemical synthesis and biological applications.
Properties
IUPAC Name |
N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-13(20)19-14-7-9-15(10-8-14)25(21,22)18-11-12-24-17-6-4-3-5-16(17)23-2/h3-10,18H,11-12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYYJNOOFLDNTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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